Product packaging for 2-Fluoren-9-ylidene-ethanol(Cat. No.:CAS No. 4425-98-3)

2-Fluoren-9-ylidene-ethanol

Cat. No.: B8721537
CAS No.: 4425-98-3
M. Wt: 208.25 g/mol
InChI Key: NKBGMMPOUZPFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoren-9-ylidene-ethanol, with the CAS number 4425-98-3, is an organic compound with the molecular formula C15H12O and a molecular weight of 208.26 g/mol . This compound features a fluorene core, a structure widely recognized in material science for its rigid, planar chromophore and potential electronic properties . Researchers value fluorene derivatives for their applications in developing advanced organic materials, including the study of electron-deficient systems for optoelectronics and the exploration of polymorphic behavior in molecular crystals . While the specific biological activity and detailed mechanism of action for this compound require further investigation by researchers, its molecular structure serves as a key building block in synthetic chemistry. The compound's structure, characterized by an ethylene alcohol chain linked to the 9-position of the fluorene system, can be modified or utilized in the synthesis of more complex molecular architectures, such as those explored in the study of fluoren-9-ylidene malononitrile derivatives . Furthermore, related compounds have been documented to form specific solvates with solvents like ethanol, indicating their relevance in crystal engineering and solid-state chemistry studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B8721537 2-Fluoren-9-ylidene-ethanol CAS No. 4425-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4425-98-3

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2-fluoren-9-ylideneethanol

InChI

InChI=1S/C15H12O/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,16H,10H2

InChI Key

NKBGMMPOUZPFLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoren 9 Ylidene Ethanol and Its Key Precursors/analogs

Strategies for the Formation of Fluorenyl Alcohol Derivatives

The introduction of a hydroxyethyl (B10761427) group at the 9-position of the fluorene (B118485) scaffold is a critical step in the synthesis of 2-Fluoren-9-ylidene-ethanol. Various methodologies have been developed to achieve this transformation, ranging from reductive dehalogenation to sophisticated carbon-carbon coupling reactions.

Reductive Dehalogenation Approaches Utilizing Tetrakis(dimethylamino)ethylene (B1198057) (TDAE)

A notable and convenient method for the synthesis of 9-fluorenyl alcohol derivatives involves the reductive dehalogenation of 9-bromofluorene (B49992) in the presence of carbonyl compounds, initiated by tetrakis(dimethylamino)ethylene (TDAE). nih.govresearchgate.netmdpi.com This approach is advantageous due to its mild reaction conditions and the ease of handling the reagents. nih.gov

The reaction is believed to proceed through a two-step single electron transfer from TDAE to 9-bromofluorene. nih.govmdpi.com The initial electron transfer leads to the cleavage of the carbon-bromine bond, forming a 9-fluorenyl radical and a bromide anion. A subsequent electron transfer to the fluorenyl radical generates the highly stabilized and intensely colored 9-fluorenyl anion. mdpi.com This nucleophilic anion can then react with various electrophiles, such as aldehydes and ketones, to yield the corresponding fluorenyl alcohol derivatives after hydrolysis. nih.govmdpi.com

The optimized reaction conditions typically involve the slow addition of TDAE to a solution of 9-bromofluorene and an excess of the carbonyl compound in a solvent like dimethylformamide (DMF) at a low temperature, such as -20 °C, followed by warming to room temperature. nih.govmdpi.com This method has been successfully applied to a range of aromatic aldehydes, affording the desired alcohol products in moderate to good yields. nih.govresearchgate.netmdpi.com

Reactant 1Reactant 2ReagentProductYield (%)Reference
9-Bromofluorene4-ChlorobenzaldehydeTDAE9-(4-Chlorophenyl)fluoren-9-ol56 mdpi.com
9-BromofluoreneBenzaldehydeTDAE9-Phenylfluoren-9-ol41 mdpi.com
9-Bromofluorene4-MethoxybenzaldehydeTDAE9-(4-Methoxyphenyl)fluoren-9-ol45 mdpi.com

It is worth noting that in some cases, the formation of Darzens epoxides as by-products has been observed. nih.govmdpi.com A proposed mechanism for this involves the deprotonation of unreacted 9-bromofluorene by the initially formed alcoholate, generating a 9-bromofluorenyl anion which then reacts with the aldehyde in a Darzens-type condensation. mdpi.com

Exploration of Carbon-Carbon Coupling Reactions in Fluorenyl Alcohol Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, represent powerful tools for the formation of carbon-carbon bonds and have been employed in the synthesis of various fluorene derivatives that can serve as precursors to fluorenyl alcohols. nih.govnih.gov These reactions offer a high degree of functional group tolerance and allow for the introduction of diverse substituents onto the fluorene core.

For instance, 9-alkylfluorenyl phosphines, which are effective ligands in palladium-catalyzed coupling reactions, can be synthesized from fluorene. acs.org The resulting fluorene derivatives can then be further functionalized. The Suzuki coupling of aryl chlorides with boronic acids, for example, can proceed in high yields using a palladium catalyst with a 9-fluorenylphosphine ligand. nih.gov Similarly, the Sonogashira coupling of aryl halides with terminal alkynes is also efficiently catalyzed by such systems. nih.govnih.gov

A novel catalytic approach for the synthesis of substituted 9H-fluoren-9-ols involves a cooperative palladium/norbornene catalysis system. nih.gov This method starts from aryl iodides and secondary ortho-bromobenzyl alcohols, proceeding through a Pd(II)-mediated oxidation of the alcohol to the corresponding ketone, followed by a Pd(0)/norbornene-catalyzed reaction of the in situ generated ortho-bromoacetophenone with the aryl iodide. nih.gov This protocol is characterized by its mild reaction conditions and good to moderate yields. nih.gov

Diverse Approaches for Fluoren-9-ylidene Moiety Generation

The exocyclic double bond of the fluoren-9-ylidene moiety is a key structural feature of this compound. Its construction can be achieved through several distinct synthetic strategies.

Condensation Reactions of 9-Fluorenone (B1672902) Derivatives with Hydrazines and Related Nucleophiles

A straightforward and widely used method for generating the fluoren-9-ylidene scaffold is the condensation reaction between 9-fluorenone and hydrazine (B178648) or its derivatives. chegg.commdpi.com This reaction typically proceeds in the presence of an acid catalyst in a suitable solvent like ethanol (B145695) or 1,4-dioxane (B91453) to form a 9-fluorenone hydrazone. chegg.commdpi.comresearchgate.net

The resulting hydrazone is a versatile intermediate that can undergo further reactions. For example, the Wolff-Kishner reduction of 9-fluorenone hydrazone under specific conditions can lead to the formation of fluorene. researchgate.net More relevant to the synthesis of substituted fluorenylidene derivatives, these hydrazones can be reacted with various electrophiles.

For instance, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, synthesized from the reaction of fluorenone and thiosemicarbazide (B42300), can undergo Hantzsch reaction with α-halocarbonyl compounds to yield fluorenyl-hydrazonothiazole derivatives. mdpi.comresearchgate.net

Reactant 1Reactant 2SolventProductReference
9-FluorenoneHydrazineEthanol9-Fluorenone hydrazone chegg.com
9-FluorenoneThiosemicarbazide1,4-Dioxane2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide mdpi.comresearchgate.net

Palladium-Catalyzed Aryne Annulation and C-H Vinylation Strategies

More advanced and powerful methods for the synthesis of 9-fluorenylidenes involve palladium-catalyzed reactions. One such strategy is the palladium-catalyzed annulation of arynes by substituted o-halostyrenes. acs.orgnih.govacs.org This methodology allows for the construction of the fluorenylidene carbocyclic ring system in a single step, forming two new carbon-carbon bonds under relatively mild conditions. acs.orgacs.org The reaction tolerates a variety of functional groups, including esters, ketones, aldehydes, and cyano groups. acs.orgnih.gov The arynes are typically generated in situ from 2-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov

A plausible mechanism involves the oxidative addition of the o-halostyrene to a Pd(0) catalyst, followed by insertion of the aryne. The resulting intermediate then undergoes an intramolecular carbopalladation onto the adjacent double bond, followed by β-hydride elimination to afford the 9-fluorenylidene product and regenerate the Pd(0) catalyst. acs.org

Another innovative approach is the palladium-catalyzed C-H vinylation of 2-iodobiphenyls with vinyl bromides. researchgate.netnih.gov This reaction involves a C-H activation step and the formation of two new C-C bonds to construct the 9-fluorenylidene framework. nih.gov A proposed mechanism starts with the oxidative addition of the 2-iodobiphenyl (B1664525) to Pd(0), followed by intramolecular migratory insertion and C-H functionalization to form a palladacycle. researchgate.net This palladacycle then reacts with the vinyl bromide through oxidative addition, and subsequent reductive elimination yields the final product. researchgate.net

Multi-component and Domino Reaction Sequences for Fluorenylidene-Containing Heterocycles

Multi-component reactions (MCRs) and domino reaction sequences have emerged as highly efficient strategies for the synthesis of complex molecules, including fluorenylidene-containing heterocycles. nih.govresearchgate.netwindows.net These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity from simple starting materials in a single pot. nih.gov

While direct examples leading to this compound are not prevalent, the principles of MCRs and domino reactions are applicable to the synthesis of complex fluorene derivatives. For instance, isocyanide-based MCRs have been utilized to incorporate fluorene and fluorenone moieties into diverse and complex adducts. researchgate.net

Domino reactions involving 1,3-dipolar cycloadditions are particularly attractive for the assembly of five-membered heterocycles. nih.gov A domino multicomponent strategy has been successfully employed for the synthesis of pyrroloquinolinone hybrid heterocycles, where a 1,3-dipole is generated in situ and reacts with a dipolarophile. nih.gov Such strategies could potentially be adapted for the construction of more complex fluorenylidene-containing structures.

Stereoselective Synthesis of Fluorenylidene-Derived Chiral Ligands and Activated Systems

The fluorene scaffold is a privileged structure in the design of chiral ligands, primarily due to its rigid, planar geometry which can effectively translate chiral information to a catalytic center. The stereoselective synthesis of fluorenylidene-derived systems often focuses on the introduction of chirality at the C9 position or the creation of atropisomeric chirality.

Recent advancements have highlighted the use of transition metal- and organo-catalyzed asymmetric reactions to construct chiral fluorenes with high optical purity. A notable strategy involves the catalytic asymmetric synthesis of chiral 9-silafluorenes, which serve as versatile intermediates. Furthermore, chiral Brønsted acid-catalyzed double tandem Friedel-Crafts reactions have been employed to construct the chiral fluorene framework. Another innovative approach involves the asymmetric C-H insertion of in-situ generated metal-carbene intermediates, which can lead to fluorene derivatives with a stereogenic center at C9.

The fluorenylidene group itself can act as a protecting and activating group, facilitating stereoselective transformations. For instance, fluorenylidene-protected α-aminoesters have demonstrated higher reactivity in catalytic direct-type aldol (B89426) reactions compared to their benzophenone-protected counterparts. These reactions, often catalyzed by magnesium salts, proceed with high diastereoselectivity, providing a route to β-hydroxy-α-amino acid derivatives. Similarly, catalytic Mannich-type reactions of fluorenylidene-protected α-aminoacetonitrile have been developed, including asymmetric variations, to produce chiral α,β-diamino acid precursors.

The development of P-chirogenic phosphine (B1218219) ligands has been a significant focus in asymmetric catalysis. While not directly synthesizing this compound, these methods are crucial for creating chiral environments for various reactions. The synthesis of these ligands often involves the use of phosphine-boranes as key intermediates, which allows for the convenient preparation of optically pure P-chirogenic phosphine ligands. These ligands, when coordinated to transition metals, create highly effective asymmetric catalysts for a range of transformations.

Catalyst/MethodSubstrateProduct TypeKey Features
Chiral Brønsted Acid-Chiral FluoreneDouble tandem Friedel-Crafts reaction.
Metal-Carbene-Chiral FluoreneAsymmetric C-H insertion at C9.
Magnesium SaltFluorenylidene-protected α-aminoesterβ-Hydroxy-α-aminoesterHigh diastereoselectivity in aldol reactions.
Base CatalystFluorenylidene-protected aminoalkanes1,2-Diamine precursorsHigh diastereoselectivity in Mannich-type reactions.

Derivatization and Functionalization Strategies for Tailored Fluorene Systems

The functionalization of the fluorene system, particularly at the 9-position and the exocyclic double bond, is crucial for tailoring its properties for specific applications. For a molecule like this compound, derivatization can occur at the hydroxyl group or the C=C double bond.

Functionalization of the Hydroxyl Group: The hydroxyl group in this compound is a versatile handle for introducing a wide array of functional groups. Standard organic transformations can be employed to convert the alcohol into ethers, esters, and other derivatives. For instance, esterification with various carboxylic acids can be used to append different organic moieties, potentially influencing the molecule's electronic properties or solubility. Etherification, through reactions like the Williamson ether synthesis, can introduce alkyl or aryl groups.

Reactions of the Exocyclic Double Bond: The exocyclic double bond in fluorenylidene derivatives is susceptible to various addition reactions. Catalytic hydrogenation can be used to saturate the double bond, leading to the corresponding 2-(9H-fluoren-9-yl)ethanol. Electrophilic additions, such as halogenation or hydrohalogenation, can introduce new functional groups at the 9-position and the adjacent carbon. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, could potentially be employed to construct more complex polycyclic systems, although the reactivity of the fluorenylidene double bond in such reactions would need to be considered.

Synthesis from 9-Fluorenone: A common precursor for 9-substituted fluorene derivatives is 9-fluorenone. The synthesis of 9-fluorenone itself can be achieved through the oxidation of fluorene using various oxidizing agents in the presence of a base like potassium hydroxide. From 9-fluorenone, the introduction of the ethanolidene moiety can be accomplished through a Wittig reaction or related olefination strategies. For example, reaction with a phosphorus ylide derived from a 2-haloethanol derivative could furnish the this compound skeleton. Subsequent modifications of the hydroxyl group could then be performed as described above.

Reaction TypeReagent/CatalystFunctional Group TargetedProduct Feature
EsterificationCarboxylic Acid/Acid CatalystHydroxyl GroupIntroduction of ester functionality.
EtherificationAlkyl Halide/BaseHydroxyl GroupIntroduction of ether linkage.
HydrogenationH2/Pd, Pt, or Ni CatalystExocyclic Double BondSaturation to form an ethyl group.
Wittig ReactionPhosphorus YlideCarbonyl Group (of 9-fluorenone)Formation of the exocyclic double bond.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy would be the primary method to elucidate the molecular structure of 2-Fluoren-9-ylidene-ethanol in solution. Both ¹H and ¹³C NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorene (B118485) core, the vinylic proton of the ylidene group, and the aliphatic protons of the ethanol (B145695) substituent (-CH₂-CH₂-OH). The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would confirm the connectivity of the atoms. For instance, the protons on the carbon adjacent to the hydroxyl group would likely appear in the 3-4 ppm range.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. Distinct signals would be expected for the sp²-hybridized carbons of the fluorene aromatic rings and the ylidene double bond, as well as the sp³-hybridized carbons of the ethanol side chain.

Mass Spectrometry (MS) for Precise Molecular Structure Confirmation

Mass spectrometry would be employed to determine the precise molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₁₅H₁₂O). Analysis of the fragmentation pattern could further support the proposed structure by showing the loss of specific fragments, such as the ethanol side chain.

Advanced Optical Spectroscopy: Absorption, Emission, and Photophysical Property Characterization

The extended π-conjugated system of the fluorene core suggests that this compound would possess interesting photophysical properties.

UV-Visible Absorption Spectroscopy: The absorption spectrum, typically measured in a solvent like chloroform (B151607) or THF, would reveal the electronic transitions of the molecule. Fluorene derivatives are known for their strong absorption in the UV region, generally corresponding to π-π* transitions within the conjugated fluorene system.

Photoluminescence (PL) Spectroscopy: Upon excitation at a wavelength corresponding to its absorption maximum, the compound would be expected to exhibit fluorescence. The emission spectrum would show the wavelengths of light emitted as the molecule returns to its ground state. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield would be key parameters in characterizing its emissive properties.

Given that many fluorene derivatives exhibit significant two-photon absorption (TPA), this property would be investigated for this compound. nih.gov TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons. nih.gov This property is crucial for applications like 3D microfabrication and biological imaging. nih.gov The TPA cross-section, a measure of the efficiency of this process, would be determined using techniques like the Z-scan method.

Thermal Analysis Techniques for Material Stability Assessment (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

To assess the suitability of this compound for applications in electronic devices, its thermal stability would be evaluated using TGA and DSC.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the decomposition temperature (Td), which is the temperature at which the compound begins to degrade. A high Td indicates good thermal stability.

Differential Scanning Calorimetry (DSC): DSC is used to detect thermal transitions such as melting point (Tm) and glass transition temperature (Tg). These parameters are critical for understanding the material's physical state and processing conditions.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Studies of Single Electron Transfer Processes in Fluorenyl Anion Formation

The formation of the fluorenyl anion, a key intermediate in the synthesis of many fluorenyl derivatives, can be initiated by reductive dehalogenation through a process involving successive single electron transfers (SET). nih.gov Research utilizing reagents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has shed light on this pathway. nih.gov

The proposed mechanism proceeds in two main steps:

First Single Electron Transfer: An initial SET from the reducing agent (e.g., TDAE) to a precursor like 9-bromofluorene (B49992) occurs. This transfer leads to the cleavage of the carbon-bromine bond, generating a 9-fluorenyl radical and a bromide anion. nih.gov

Second Single Electron Transfer: A subsequent SET reduces the fluorenyl radical to the corresponding fluorenyl anion. nih.gov This aromatic anion is notably stable and often intensely colored, which can serve as a visual indicator of its formation. nih.gov

Once generated, this nucleophilic fluorenyl anion can react with various electrophiles, such as aldehydes, to form fluorenyl alcohol derivatives. nih.gov

Table 1: Mechanistic Steps in Fluorenyl Anion Formation via SET

StepProcessReactantIntermediate/Product
1First SET & C-Br Bond Cleavage9-Bromofluorene9-Fluorenyl Radical + Bromide Anion
2Second SET9-Fluorenyl RadicalFluorenyl Anion
3Nucleophilic AdditionFluorenyl Anion + AldehydeAlcoholate
4HydrolysisAlcoholateFluorenyl Alcohol

This table outlines the sequential single electron transfer (SET) process for generating the fluorenyl anion from 9-bromofluorene and its subsequent reaction.

Analysis of Carbanion Stabilization by the Fluorenylidene Group and its Role in Reactive Intermediates

The fluorene (B118485) ring system is exceptionally effective at stabilizing an adjacent carbanionic center. nih.govlookchem.com This stabilization is a critical factor in the chemistry of its derivatives, influencing the formation and reactivity of intermediates. The stability arises primarily from the delocalization of the negative charge across the extensive π-system of the biphenyl (B1667301) structure. nih.gov

Mechanisms of Conformational Isomerization in Overcrowded Fluorenylidene Alkenes

Overcrowded alkenes, where bulky groups are attached to the C=C double bond, exhibit unique stereochemical properties, including conformational isomerism. In systems like N-phenyl-substituted fluorenylidene-acridanes, steric hindrance forces the molecule to adopt non-planar conformations, such as twisted or folded forms. nih.govresearchgate.net

The mechanism of isomerization involves the interconversion between these stable conformers. This process is often associated with chromism (color change) in response to external stimuli like temperature, solvents, or mechanical force. nih.govresearchgate.net Thermodynamic studies have been conducted to understand the equilibrium between these isomers, determining key parameters like changes in enthalpy, entropy, and free energy. nih.gov These investigations provide a deeper understanding of the energy landscape governing the conformational behavior of these sterically congested molecules. nih.govresearchgate.net The ability to control the population of different conformers is crucial for designing molecular switches and functional materials. nih.gov

Table 2: Characteristics of Conformational Isomers in Overcrowded Fluorenylidene Systems

PropertyDescription
Conformers Typically exist as distinct twisted and folded shapes due to steric strain. nih.govresearchgate.net
Interconversion Isomerization occurs through rotation around the central double bond, overcoming an energy barrier.
Stimuli The equilibrium between conformers can be influenced by heat (thermochromism), solvent polarity (solvatochromism), and mechanical pressure (mechanochromism). nih.govresearchgate.net
Thermodynamics Equilibrium constants and changes in enthalpy (ΔH) and entropy (ΔS) quantify the relative stability and population of the conformers. nih.gov

This table summarizes the key aspects of conformational isomerization observed in overcrowded alkenes containing the fluorenylidene moiety.

Proposed Mechanisms Involving Allene Carbocation Intermediates in Catalytic Reactions

While not directly documented for "2-Fluoren-9-ylidene-ethanol," catalytic reactions of related compounds can proceed through unique intermediates. For instance, gold-catalyzed cross-coupling reactions to form allenes have been proposed to involve an unprecedented "carbene/vinylidene cross-coupling" pathway. nih.govdntb.gov.ua In such mechanisms, a cationic gold(I) complex can mediate the coupling of an enamine and a terminal alkyne. nih.gov The proposed cycle involves intermediates like η²-alkyne and acetylide complexes. nih.gov Although this specific example leads to allenes, it highlights the diverse and sometimes non-intuitive mechanistic pathways that can be accessed in transition metal catalysis involving unsaturated fragments, which could conceptually be extended to the synthesis of complex fluorenylidene structures.

Elucidation of Reaction Pathways in Multi-component and Domino Sequences

The synthesis of complex heterocyclic structures can be achieved efficiently through multi-component reactions (MCRs) and domino (or cascade) sequences. nih.govnih.gov These strategies involve the sequential formation of multiple chemical bonds in a single synthetic operation without isolating intermediates.

For example, the synthesis of tetrahydrochromene derivatives can be accomplished via a heterogeneously base-catalyzed three-component domino reaction of an aromatic aldehyde, malononitrile (B47326), and dimedone. nih.gov The proposed mechanism for this sequence involves:

Knoevenagel Condensation: The aldehyde and malononitrile react to form a benzylidenemalononitrile (B1330407) intermediate. nih.gov

Michael Addition: The enolate of dimedone then performs a nucleophilic attack on the Knoevenagel product. nih.gov

Intramolecular Cyclization: The resulting intermediate undergoes cyclization to form the final tetrahydrochromene ring system. nih.gov

Kinetic studies of such reactions reveal complex relationships where starting materials for different steps may compete for the active sites on the catalyst. nih.gov Similar strategic designs involving domino or multi-component pathways can be envisioned for the efficient assembly of complex molecules incorporating the fluorenylidene scaffold. figshare.comresearchgate.net

Investigation of Catalytic Activation Mechanisms (e.g., Palladium-catalyzed, Boron Trifluoride-mediated)

Catalysts play a pivotal role in the synthesis of fluorenylidene derivatives by providing low-energy pathways for bond formation.

Palladium-Catalyzed Mechanisms: Palladium catalysts are widely used for constructing the 9-fluorenylidene framework. acs.orgnih.govresearchgate.net One common strategy involves the coupling of 2-iodobiphenyls with vinyl bromides. acs.org The proposed catalytic cycle for this transformation includes several key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the 2-iodobiphenyl (B1664525).

C-H Activation: The palladium intermediate facilitates the activation of a C-H bond on the adjacent phenyl ring, forming a five-membered palladacycle. rsc.org

Migratory Insertion: The vinyl bromide coordinates to the palladium center and inserts into the palladium-carbon bond.

β-Hydride Elimination or Reductive Elimination: The final product is formed through either β-hydride elimination or reductive elimination, regenerating the Pd(0) catalyst to continue the cycle. acs.org

Boron Trifluoride-Mediated Mechanisms: Boron trifluoride (BF₃) is a versatile Lewis acid used in a variety of organic transformations. It functions by coordinating to Lewis basic sites (such as oxygen or nitrogen atoms) in a substrate, thereby activating it towards nucleophilic attack or rearrangement. In Friedel-Crafts type reactions, BF₃ can form complexes with alkyl fluorides, enhancing their electrophilicity. rsc.org While specific BF₃-mediated mechanisms for "this compound" are not detailed, BF₃ is known to mediate reactions by forming adducts with reactants, such as phosphoryl compounds, influencing their reactivity. chalmers.sedocumentsdelivered.com

Computational Chemistry and Theoretical Studies of 2 Fluoren 9 Ylidene Ethanol and Its Analogs

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other fundamental properties. A critical application of DFT in the study of fluorenylidene systems is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (HLG), is a crucial parameter that determines a molecule's electronic and optical properties, chemical reactivity, and stability. researchgate.net A smaller gap generally indicates a molecule that is more easily excitable and more chemically reactive. researchgate.net

For fluorenylidene derivatives, the electronic properties are highly tunable through chemical modification. The introduction of substituents on the fluorene (B118485) core can significantly alter the HOMO and LUMO energy levels. lookchem.com

Electron-donating groups (EDGs) , such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, tend to increase the energy of both the HOMO and LUMO, leading to a smaller HOMO-LUMO gap. lookchem.commissouristate.edu The ethanol (B145695) group (-CH₂CH₂OH) in 2-Fluoren-9-ylidene-ethanol is expected to act as a weak electron-donating group, thereby influencing its electronic properties.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, typically lower the energy of both frontier orbitals and result in a larger HOMO-LUMO gap. missouristate.edunih.gov

Extended conjugation by adding more aromatic rings also affects the frontier orbitals, generally decreasing the HOMO-LUMO gap by raising the HOMO energy level and lowering the LUMO energy level. lookchem.com

These trends allow for the rational design of fluorenylidene-based materials with tailored electronic properties for applications in organic semiconductors and optoelectronics. lookchem.commissouristate.edu DFT calculations, often using functionals like B3LYP, are instrumental in predicting these effects before synthesis. nih.govworldscientific.com

Table 1: Representative Calculated Frontier Orbital Energies (eV) and HOMO-LUMO Gaps (eV) for a Hypothetical Series of Substituted Fluorenylidene Derivatives.
CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
Unsubstituted Fluorenylidene-H-5.80-2.103.70
Analog with EDG-OCH₃-5.65-1.953.70
Analog with EWG-NO₂-6.10-2.803.30
This compound (Expected Trend)-CH₂CH₂OH-5.75-2.053.70

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior Prediction

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study molecules in their electronically excited states. bohrium.com This computational method is invaluable for predicting and interpreting the photophysical behavior of molecules like this compound, including their absorption and emission of light. nih.gov

TD-DFT calculations can accurately predict several key properties:

Excitation Energies : The energy required to promote an electron from a lower-energy orbital to a higher-energy one. This corresponds to the absorption of a photon.

Absorption Spectra : By calculating the energies and oscillator strengths of various electronic transitions (e.g., S₀ → S₁), TD-DFT can simulate the UV-visible absorption spectrum of a molecule, predicting the wavelength of maximum absorption (λmax). acs.org For fluorene derivatives, these transitions are typically π–π* in nature. mdpi.com

Emission (Fluorescence) Spectra : After a molecule is excited, it can relax back to the ground state by emitting a photon. TD-DFT can model this process by first optimizing the geometry of the molecule in its lowest excited state (S₁) and then calculating the energy of the transition back to the ground state (S₁ → S₀). nih.gov

Singlet and Triplet States : The method can distinguish between singlet and triplet excited states, which is crucial for understanding phenomena like phosphorescence and intersystem crossing. nih.gov The energy gap between the lowest singlet (S₁) and triplet (T₁) states is a key parameter in the design of materials for organic light-emitting diodes (OLEDs). nih.gov

Studies on substituted fluorene derivatives have shown that TD-DFT calculations, often using the B3LYP functional, can reliably predict how chemical structure influences photophysical properties. nih.govnih.gov For example, modifications to the fluorene backbone can shift the absorption and emission wavelengths, and these shifts can be rationalized by analyzing the computed changes in the excited states. acs.org

Modeling of Thermodynamic Parameters and Equilibrium Behavior

Computational chemistry offers powerful methods for calculating the thermodynamic properties of molecules, providing insight into their stability and equilibrium behavior. For fluorenylidene systems, which can exist as different conformational isomers (e.g., folded and twisted conformers in overcrowded alkenes), understanding the thermodynamics is essential. nih.govresearchgate.net

Using DFT calculations, key thermodynamic parameters can be determined:

Enthalpy (ΔH) : Represents the total heat content of a system. The change in enthalpy during a reaction or conformational change indicates whether the process is exothermic or endothermic.

Entropy (ΔS) : A measure of the disorder or randomness of a system.

Gibbs Free Energy (ΔG) : This fundamental quantity combines enthalpy and entropy (ΔG = ΔH - TΔS) and determines the spontaneity of a process at a constant temperature and pressure. scielo.brturbomole.org A negative ΔG indicates a spontaneous process.

For systems with multiple conformers, such as certain fluorenylidene-acridanes, computational models can calculate the Gibbs free energy of each state. nih.gov This allows for the prediction of the equilibrium constant (K) between the conformers, providing a deep understanding of their equilibrium behavior in solution. researchgate.netnih.gov These theoretical calculations can be validated against experimental data from techniques like variable-temperature UV-Vis spectroscopy. researchgate.net The combination of computational and experimental methods enables a thorough analysis of how factors like solvent polarity and temperature shift the equilibrium between different molecular forms. nih.gov

Table 2: Hypothetical Thermodynamic Parameters for a Conformational Equilibrium in a Fluorenylidene Analog at 298.15 K.
ParameterValueUnit
ΔH (Enthalpy Change)-5.2kJ/mol
ΔS (Entropy Change)-10.5J/(mol·K)
ΔG (Gibbs Free Energy Change)-2.07kJ/mol
Keq (Equilibrium Constant)2.31Dimensionless

Computational Analysis of Charge Transfer within Fluorenylidene Systems

Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is redistributed within a molecule upon electronic excitation. This process is fundamental to the function of many organic electronic materials. In donor-acceptor (D-A) type molecules, an electron moves from an electron-rich donor moiety to an electron-poor acceptor moiety. The fluorene scaffold can be part of either the donor or acceptor unit, or it can act as a π-conjugated bridge connecting them.

Computational methods are essential for visualizing and quantifying charge transfer. Analysis of the HOMO and LUMO provides a preliminary picture: in many D-A systems, the HOMO is localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. researchgate.net Excitation from the HOMO to the LUMO thus corresponds to a charge transfer event.

More sophisticated analyses provide deeper insights:

Mulliken Population Analysis : This method partitions the total electron density among the different atoms in a molecule, allowing for the calculation of partial atomic charges in both the ground and excited states. By comparing these charges, one can map the redistribution of electron density upon excitation.

Natural Bond Orbital (NBO) Analysis : NBO analysis examines interactions between filled and vacant orbitals, providing a detailed picture of charge delocalization and donor-acceptor interactions within the molecule. It can quantify the stabilization energy associated with charge transfer interactions. researchgate.net

Electron Density Difference Maps : These maps are powerful visualization tools that show the change in electron density between the ground and excited states. Regions of decreased electron density (electron holes) and increased electron density are colored differently, providing a clear illustration of the direction and magnitude of charge transfer. nih.gov

In systems like fluorenylidene-acridanes, computational and X-ray diffraction analyses have demonstrated well-tuned charge transfer from the acridane (donor) to the fluorene (acceptor) moiety. researchgate.netnih.gov

Computational Design and Prediction of Novel Fluorenylidene Architectures

A primary goal of computational chemistry is not just to analyze existing molecules but to design new ones with desired properties. The insights gained from DFT and TD-DFT studies on fluorenylidene systems provide a framework for the in silico design of novel molecular architectures for specific applications, particularly in optoelectronics. nih.govtandfonline.com

The design process is guided by established structure-property relationships:

Tuning Emission Color : For OLED applications, the emission color is determined by the HOMO-LUMO gap. By computationally screening various electron-donating and electron-withdrawing substituents on the fluorenylidene core, chemists can predict which modifications will lead to blue, green, or red emission. mdpi.com

Improving Charge Transport : The efficiency of devices like organic field-effect transistors (OFETs) and organic solar cells depends on how effectively charges (electrons and holes) can move through the material. Reorganization energy is a key parameter that quantifies the geometric relaxation required upon charge transfer, with lower values indicating better charge transport. This can be calculated computationally to screen for candidate molecules with high charge mobility. tandfonline.com

Enhancing Stability : DFT calculations can predict the thermodynamic stability of new molecular designs, helping to discard unstable structures before attempting their synthesis. acs.org

By iteratively modifying a base fluorenylidene structure in a computational model and calculating its key electronic, optical, and thermodynamic properties, researchers can identify promising new architectures. This computational pre-screening significantly reduces the time and resources required for experimental synthesis and testing, accelerating the discovery of new high-performance organic materials. researchgate.net

Applications and Advanced Research Frontiers in Chemical Science

Role as Synthetic Intermediates and Protecting/Activating Groups in Advanced Organic Synthesis

The fluorenylidene group, a key structural motif in 2-Fluoren-9-ylidene-ethanol, serves a significant dual function in advanced organic synthesis as both a protecting and an activating group. mdpi.com Its utility stems from its ability to stabilize a carbanion formed at the α-position relative to a nitrogen atom through its extensive 14π electron conjugation system. mdpi.com This electronic stabilization is crucial for facilitating a variety of carbon-carbon bond-forming reactions.

The fluorenylidene moiety has proven to be highly effective in promoting Mannich-type and aldol (B89426) reactions. By protecting a primary amine, the fluorenylidene group enhances the acidity of the α-hydrogens, thereby enabling deprotonation and subsequent nucleophilic attack on electrophiles like imines or carbonyl compounds.

In Mannich-type reactions , fluorenylidene-protected α-aminoacetonitrile has been shown to react smoothly with imines in the presence of a catalytic amount of a base such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), affording the desired adducts in high yields and with high diastereoselectivities. researchgate.net The reactivity of fluorenylidene-protected α-aminoesters and α-aminophosphonates is notably higher than their benzophenone-protected counterparts, allowing reactions to proceed under milder conditions. mdpi.com

Similarly, in catalytic direct-type aldol reactions , a fluorenylidene-protected α-aminoester demonstrates enhanced reactivity. These reactions can proceed efficiently even at low temperatures in the presence of a weak base like a magnesium salt, yielding β-hydroxy-α-aminoesters with high diastereoselectivity. mdpi.com The increased reactivity compared to analogous benzophenone-protected substrates highlights the advantageous activating role of the fluorenylidene group. mdpi.com

A key aspect of the utility of the fluorenylidene group is its capacity to activate α-hydrogens of otherwise less reactive aminoalkanes. mdpi.com While aminoalkanes are potentially valuable carbon nucleophiles, the low acidity of their α-hydrogens typically limits their use. The introduction of a fluorenylidene protecting group significantly increases this acidity, enabling catalytic Mannich-type reactions of fluorenylidene-protected aminoalkanes to proceed in high yields and with excellent diastereoselectivities. mdpi.com The resulting 1,2-diamine products can be readily obtained after acid hydrolysis. mdpi.com

Furthermore, the fluorenylidene group plays a role in the activation of nucleophilic imines. While imines are generally less electrophilic than aldehydes and ketones, their reactivity can be enhanced by protonation to form highly reactive iminium cations. elsevierpure.com In the context of fluorenylidene-containing reactants, the stabilized carbanion generated α to the nitrogen readily participates in nucleophilic addition to these activated imines.

Development of Optoelectronic Materials and Devices

Fluorene (B118485) derivatives are a prominent class of materials in the field of optoelectronics due to their excellent thermal stability, high photoluminescence efficiency, and good charge transport properties. mdpi.com The rigid, planar structure of the fluorene core contributes to strong intermolecular interactions, which can be tailored to achieve desired electronic and photophysical properties. mdpi.com

Fluorene-based materials are widely utilized as emitters in Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light, a critical component for full-color displays and white lighting. researchgate.net The photophysical properties of these materials can be finely tuned by introducing different substituents at the C-2 and C-7 positions of the fluorene core. mdpi.com

Derivatives of spiro[fluorene-9,9′-xanthene] containing imidazole (B134444) moieties have been synthesized and shown to be excellent blue-emitting materials. rsc.org These compounds exhibit strong deep-blue emission and high thermal stability. OLEDs fabricated using these materials have demonstrated promising performance characteristics.

Device ConfigurationEmitterTurn-on Voltage (V)Maximum Brightness (cd m⁻²)Maximum Current Efficiency (cd A⁻¹)Maximum External Quantum Efficiency (%)
DopedSFX-2BI5.539843.652.61

Table based on data for spiro[fluorene-9,9′-xanthene] derivatives containing imidazole moieties. rsc.org

Organic dyes incorporating the fluoren-9-ylidene chromophore have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). acs.org These dyes typically feature a donor-π-acceptor (D-π-A) architecture, where the fluorene unit can be part of the donor or the π-bridge. The incorporation of the fluorenylidene moiety significantly influences the optical and electrochemical properties of the dyes, leading to broad and high molar extinction coefficient absorptions. acs.org

DSSCs fabricated with fluorenylidene-based sensitizers have demonstrated higher power conversion efficiencies compared to those with dicyanovinyl derivatives, which is attributed to their higher photocurrent densities. acs.org For instance, a fluorenylidene-based dye has achieved a power conversion efficiency of 6.13% under standard sunlight conditions. acs.org

DyeVoc (V)Jsc (mA cm⁻²)FFη (%)
Fluorenylidene-based dye 10.7947.980.633.98
Fluorenylidene-based dye 20.7858.520.614.09
Fluorenylidene-based dye 30.7619.980.624.73
N719 Reference0.73115.310.667.42

Table based on performance parameters of DSSCs fabricated with different fluoren-9-ylidene-based dyes.

The inherent charge transport capabilities of fluorene derivatives make them excellent candidates for use as charge transporting materials (CTMs) in various electronic devices. mdpi.com Air-stable and solution-processable fluorene-based bipolar CTMs have been designed and synthesized, exhibiting good film-forming properties. acs.org

These materials can feature various functional groups, such as anthraquinone (B42736), 9-fluorenone (B1672902), and 9-dicyanofluorenylidine, to modulate their charge transport characteristics. acs.org Hole mobilities in these materials have been measured to be in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. acs.org The electron mobility in derivatives containing anthraquinone and 9-dicyanofluorenylidine groups was found to be approximately one order of magnitude lower. acs.org The ability to tune the charge transport properties through molecular design is a key advantage of fluorene-based materials for optoelectronic applications. acs.org

CompoundHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)
Fluorene-based CTM with anthraquinone~10⁻⁴ - 10⁻⁵~10⁻⁵ - 10⁻⁶
Fluorene-based CTM with 9-dicyanofluorenylidine~10⁻⁴ - 10⁻⁵~10⁻⁵ - 10⁻⁶

Table illustrating typical charge mobility ranges for fluorene-based charge transporting materials. acs.org

Supramolecular Chemistry and Controlled Self-Assembly of Fluorenylidene Derivatives

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are pivotal in understanding the controlled self-assembly of fluorenylidene derivatives. This field explores how molecules recognize each other and spontaneously organize into larger, well-defined structures. The self-assembly process is governed by a variety of non-covalent forces, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic or hydrophilic interactions. In the context of fluorenylidene derivatives, these interactions drive the formation of ordered aggregates with unique photophysical and electronic properties that differ from the individual molecules.

The architecture of the fluorenylidene core, with its extended π-conjugated system, makes it an ideal candidate for constructing supramolecular assemblies. The planar nature of the fluorene moiety facilitates intermolecular π-π stacking, a key driving force in the self-assembly of many aromatic molecules. By chemically modifying the fluorenylidene scaffold, for instance, by introducing functional groups that can participate in hydrogen bonding or by attaching alkyl chains of varying lengths, it is possible to precisely control the self-assembly process. These modifications can influence the morphology of the resulting nanostructures, leading to the formation of nanofibers, vesicles, or other complex architectures.

The solvent environment also plays a critical role in the self-assembly of fluorenylidene derivatives. The choice of solvent can modulate the strength of intermolecular interactions, thereby influencing the thermodynamics and kinetics of the assembly process. nih.gov For example, in a poor solvent, the tendency for the molecules to aggregate is enhanced, leading to the formation of more stable supramolecular structures. Conversely, a good solvent can disrupt the non-covalent interactions, leading to the disassembly of the aggregates. nih.gov This solvent-dependent behavior allows for dynamic control over the supramolecular structures, which is a key aspect of creating advanced functional materials.

Researchers have demonstrated that the introduction of specific functional groups can direct the self-assembly of fluorene derivatives into predictable patterns. For example, the incorporation of moieties capable of forming strong hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets. The odd-even effect of alkyl chain substituents on fluorenone derivatives has been shown to influence their two-dimensional self-assembly at the liquid/solid interface, leading to different packing arrangements and surface patterns. researchgate.net This level of control over the molecular organization is crucial for the bottom-up fabrication of nanostructured materials with tailored optical and electronic properties.

Utilization in Sensors and Advanced Imaging Probes for Chemical and Biological Systems

Fluorenylidene derivatives have emerged as a versatile platform for the development of advanced sensors and imaging probes due to their unique photophysical properties. Their rigid, planar structure and extended π-conjugation result in high fluorescence quantum yields and significant two-photon absorption cross-sections, making them highly sensitive to their local environment. These properties can be finely tuned through synthetic modifications, allowing for the design of probes that respond to specific analytes or environmental changes.

The application of these derivatives spans a wide range of sensing modalities, from the detection of metal ions and explosives to their use as fluorescent labels for biomolecules. mdpi.com The sensitivity of their fluorescence emission to changes in polarity, viscosity, and the presence of quenchers or binding partners forms the basis of their function as chemical sensors. Furthermore, their utility in biological imaging is underscored by their ability to function in aqueous environments and their potential for targeted labeling of specific cellular components.

Development of Two-Photon Fluorescence Microscopy Probes

Two-photon fluorescence microscopy (TPM) is a powerful imaging technique that offers several advantages over conventional one-photon confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and lower background signal. nih.gov The development of efficient two-photon absorbing fluorophores is crucial for advancing the capabilities of TPM. Fluorene-based compounds, including fluorenylidene derivatives, have been identified as promising candidates for two-photon probes due to their large two-photon absorption (2PA) cross-sections. ucf.edu

Researchers have synthesized and characterized a variety of fluorene-based fluorophores tailored for multiphoton imaging. nih.govucf.edu These probes often feature a donor-π-acceptor (D-π-A) architecture, which enhances their 2PA cross-section. The fluorene ring system serves as an excellent π-bridge, and by attaching electron-donating and electron-accepting groups at its ends, the intramolecular charge transfer upon excitation is enhanced, leading to superior two-photon absorption properties.

To facilitate their use in biological systems, these fluorenylidene-based probes are often functionalized with reactive groups, such as succinimidyl esters or maleimides, which allow for their covalent attachment to biomolecules like proteins and peptides. nih.gov For example, a fluorene-based probe has been successfully conjugated to an anti-rat IgG antibody and used to image microtubules in mitotic cells. nih.gov The resulting bioconjugate exhibited high photostability and a strong two-photon fluorescence signal, demonstrating the potential of these probes for live-cell imaging.

Photophysical Properties of a Fluorene-Based Two-Photon Probe
PropertyValueReference
Maximum One-Photon Absorption (nm)~380 ucf.edu
Maximum Fluorescence Emission (nm)~450 ucf.edu
Fluorescence Quantum Yield>0.7 researchgate.net
Maximum Two-Photon Absorption Cross-Section (GM)Up to several hundred ucf.edu

Design of Stimuli-Responsive Chromic Materials (e.g., Mechanochromism)

Stimuli-responsive chromic materials are a class of "smart" materials that change their color in response to external stimuli such as mechanical force (mechanochromism), heat (thermochromism), or solvent vapor (solvatochromism). nih.gov Fluorenylidene derivatives, particularly overcrowded alkenes like fluorenylidene-acridanes, have been shown to exhibit remarkable mechanochromic properties. nih.govrsc.org

The mechanochromism in these materials arises from a change in the molecular conformation upon the application of a mechanical force, such as grinding or shearing. rsc.org In the crystalline state, these molecules may adopt a folded conformation. Grinding the crystals can induce a transition to an amorphous state where the molecules adopt a twisted conformation. rsc.org This conformational change alters the electronic structure and, consequently, the absorption and emission properties of the material, leading to a visible color change. For instance, N-alkylated fluorenylidene-acridanes can switch from yellow in their crystalline, folded state to dark green in their amorphous, twisted state upon grinding. rsc.org

This color change is often reversible. The original color can be restored by exposing the material to solvent vapors or by thermal annealing, which allows the molecules to revert to their more stable, folded conformation. rsc.org The ability to reversibly switch between two distinct colors makes these materials promising for applications in pressure sensors, security papers, and rewritable data storage.

The chromic behavior of fluorenylidene-acridanes is not limited to mechanical stimuli. They can also exhibit thermochromism, solvatochromism, and vapochromism, highlighting the versatility of this class of materials. nih.gov The specific response is dependent on the molecular structure, particularly the substituents on the fluorene and acridane moieties.

Mechanochromic Properties of a Fluorenylidene-Acridane Derivative
StateConformationColorStimulus for ChangeReference
CrystallineFoldedYellowGrinding rsc.org
AmorphousTwistedDark GreenSolvent Vapor Exposure (e.g., Chloroform) rsc.org

Role in Polymer Chemistry and as Building Blocks for Advanced Polymer Materials

The unique electronic and optical properties of the fluorenylidene moiety make it an attractive building block for the synthesis of advanced polymer materials. By incorporating this unit into a polymer backbone, it is possible to create materials with tailored properties for a variety of applications, including organic electronics, photovoltaics, and sensing. The rigid and planar structure of the fluorene core can enhance the charge transport properties of the resulting polymers, while the ability to functionalize the 9-position of the fluorene ring allows for fine-tuning of the polymer's solubility and morphology.

One of the key advantages of using fluorenylidene derivatives as monomers is the potential to create conjugated polymers with low bandgaps. This is particularly important for applications in organic solar cells, where a low bandgap allows the polymer to absorb a broader range of the solar spectrum. For example, a donor-acceptor copolymer incorporating a 9-alkylidene-9H-fluorene unit has been synthesized and shown to be effective in bulk heterojunction polymer solar cells. acs.org This polymer exhibited a low bandgap of 1.84 eV and a high power conversion efficiency of 6.2% when blended with a fullerene derivative. acs.org

The versatility of the fluorenylidene unit also allows for its incorporation into a wide range of polymer architectures. It can be used to create linear conjugated polymers, as well as more complex structures such as dendrimers and cross-linked networks. The properties of these polymers can be further modified by copolymerizing the fluorenylidene monomer with other aromatic or heteroaromatic units. This approach allows for precise control over the electronic energy levels (HOMO and LUMO) of the resulting polymer, which is crucial for optimizing the performance of organic electronic devices.

Furthermore, the stimuli-responsive properties of some fluorenylidene derivatives can be imparted to polymers. For instance, incorporating mechanochromic fluorenylidene units into a polymer matrix could lead to the development of novel stress-sensing materials. The change in color or fluorescence of the polymer under mechanical strain could provide a direct visual indication of stress distribution and potential failure points.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of new and environmentally friendly methods for synthesizing 2-Fluoren-9-ylidene-ethanol and its analogs is a key area of future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. Future pathways are expected to focus on efficiency, atom economy, and the use of greener reagents and solvents.

One promising approach is the use of catalyst-free reactions. For instance, a novel synthetic method for preparing fluorene (B118485) derivatives from amino group-containing biaryls and Meldrum's acid derivatives has been developed that proceeds without a catalyst. rsc.org Another innovative strategy involves the reductive dehalogenation of 9-bromofluorene (B49992) in the presence of aldehydes, initiated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE), to produce fluorenyl alcohol derivatives under mild conditions. mdpi.com This method is believed to proceed through the formation of a fluorenyl anion that reacts with various electrophiles. mdpi.com

The synthesis of fluorenylidene derivatives can also be achieved through reactions starting from fluorenone. For example, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide can be synthesized from fluorenone and thiosemicarbazide (B42300), which then serves as a precursor for creating various thiazole (B1198619) derivatives. mdpi.com Additionally, thiosemicarbazones can be synthesized through a condensation reaction between a substituted thiosemicarbazide and 9-fluorenone (B1672902), using ethanol (B145695) as a solvent and acetic acid as a catalyst. nih.gov

A summary of potential synthetic approaches is presented in the table below:

Starting Material(s)Reagents/ConditionsProduct TypeReference
Amino group-containing biaryls, Meldrum's acid derivativesCatalyst-freeFluorene derivatives rsc.org
9-Bromofluorene, AldehydesTDAE, DMF, -20°C to room temperatureFluorenyl alcohol derivatives mdpi.com
Fluorenone, Thiosemicarbazide1,4-dioxane (B91453), Acetic acid2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide mdpi.com
9-Fluorenone, Substituted thiosemicarbazideEthanol, Acetic acid, RefluxThiosemicarbazones nih.gov

Advanced Functionalization and Derivatization for Tailored Properties

The ability to modify the structure of this compound through functionalization and derivatization is crucial for tailoring its properties for specific applications. taylorandfrancis.com Derivatization is a chemical process used to convert a compound into a different one with properties more suitable for a particular analytical method or application. taylorandfrancis.com

Future research will likely focus on introducing various functional groups to the fluorene core or the ethanol side chain to modulate the electronic, optical, and physical properties of the molecule. For example, a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides can yield highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. researchgate.net This highlights the potential for creating complex derivatives with unique functionalities.

Furthermore, the synthesis of fluorenylidene-cyclopentadithiophene based asymmetric bistricyclic aromatic ene compounds, modified with different substituents, has been shown to produce low band gap materials. nih.gov This suggests that strategic derivatization of the fluorenylidene core can lead to materials with desirable electronic properties for applications in organic electronics. nih.gov

Deeper Mechanistic Understanding of Complex Transformations

A more profound understanding of the reaction mechanisms involved in the synthesis and transformation of fluorenylidene derivatives is essential for optimizing existing methods and developing new ones. The reactivity of fluorenylidene is known to be dependent on its spin state, with reactions proceeding through either a triplet or singlet state carbene. wikipedia.org The products formed are influenced by the relative concentration of these spin states, which can be controlled by experimental conditions such as temperature and the presence of spin-trapping agents. wikipedia.org

For example, the generation of fluorenylidene from the photolysis of 9-diazofluorene (B1199885) involves a multi-step process that leads to the formation of both singlet and triplet state carbenes. wikipedia.org Triplet fluorenylidene reacts with olefins in a stepwise manner, while singlet fluorenylidene reacts in a concerted fashion, preserving the stereochemistry of the olefin. wikipedia.org

Mechanistic studies, such as the one conducted on the formation of fluorenyl alcohol derivatives via reductive dehalogenation, suggest a process involving two successive single electron transfers to generate a fluorenyl anion. mdpi.com A deeper understanding of these and other reaction pathways will enable more precise control over product formation and the development of more efficient synthetic routes.

Integration into Novel Multicomponent Systems and Cascade Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, offer a powerful and efficient approach to building molecular complexity. researchgate.net The fluorene and fluorenone scaffolds are well-suited for incorporation into MCRs to generate diverse and complex derivatives. researchgate.net

Future research is expected to explore the integration of this compound and related compounds into novel MCRs and cascade reactions. For example, isocyanide-based multicomponent reactions have been used to incorporate fluorene moieties into a variety of complex adducts. researchgate.net Similarly, copper-catalyzed multicomponent coupling reactions between ketones, alkynes, and amines have been employed to synthesize highly conjugated, fluorescent spirofluorenonaphthoquinoline derivatives. researchgate.net

The development of new cascade reactions involving fluorenylidene derivatives will also be a significant area of research. These reactions, where multiple bond-forming events occur in a single, uninterrupted sequence, can provide rapid access to complex molecular architectures from simple starting materials.

Computational Design and Prediction of New Fluorenylidene Architectures with Enhanced Performance

Computational chemistry and molecular modeling are becoming increasingly important tools in the design and prediction of new molecules with desired properties. cdfam.comnih.gov In the context of this compound, computational methods can be used to predict the electronic, optical, and structural properties of new derivatives, thereby guiding synthetic efforts towards the most promising candidates.

Future research will likely leverage advanced computational techniques, such as density functional theory (DFT), to explore the properties of novel fluorenylidene architectures. nih.gov These methods can provide insights into the structure-property relationships of these compounds, enabling the rational design of materials with enhanced performance for specific applications. For example, computational studies can help in designing new fluorenylidene-based materials with tailored band gaps for use in organic electronics. nih.gov The use of computer-aided optimization (CAO) can further automate and enhance the design process by using algorithms to iteratively refine molecular configurations based on specified design goals. cdfam.com

Expanding Applications in Next-Generation Functional Materials and Devices

The unique photophysical and electronic properties of fluorene and its derivatives make them attractive candidates for a wide range of applications in functional materials and devices. nbinno.com Future research on this compound and its analogs will likely focus on exploring their potential in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. scilit.comgoogle.com

Fluorene derivatives are known to exhibit high luminous efficiency and excellent material lifetime, making them suitable for use in OLEDs. google.com The development of new alkylidene fluorene liquid crystalline semiconducting polymers is also a promising avenue for their application in OFETs. scilit.com Furthermore, the synthesis of fluorenylidene-based compounds with low band gaps opens up possibilities for their use as hole-transporting materials in perovskite solar cells. nih.gov The versatility of the fluorene scaffold suggests that with further research and development, this compound and its derivatives could find applications in a variety of next-generation functional materials and devices.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoren-9-ylidene-ethanol, and how can high purity be ensured?

Methodological Answer: Synthesis typically involves Grignard reactions or nucleophilic substitution, followed by recrystallization from solvents like acetone to achieve >95% purity . High-performance liquid chromatography (HPLC) is recommended for purity validation, with mobile phase optimization to resolve impurities . For intermediates, column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients ensures separation of byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR in CDCl₃ or DMSO-d₆ to confirm structural integrity. Coupling constants and integration ratios help identify stereochemical configurations .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD): Single-crystal XRD with SHELXL refinement resolves bond lengths, angles, and crystallographic disorder .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single crystals are grown via slow evaporation of saturated acetone solutions. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts. SHELXL refines structures by least-squares minimization, with hydrogen atoms added geometrically or located via difference Fourier maps. Displacement parameters (ADPs) are adjusted for anisotropic atoms .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during refinement be resolved?

Methodological Answer:

  • Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twinned datasets. A BASF value >0.3 indicates significant twinning .
  • Disorder Modeling: Split occupancy refinement for disordered moieties (e.g., solvent molecules) with PART instructions. Restraints (SIMU/DELU) stabilize ADP correlations .
  • Cross-Validation: Compare XRD-derived bond lengths with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to identify outliers .

Q. What strategies optimize fluorescence properties for pH-sensing applications?

Methodological Answer:

  • Substituent Engineering: Introduce electron-donating groups (e.g., -OCH₃) to the fluorene core via Suzuki coupling, enhancing intramolecular charge transfer (ICT) for pH-dependent emission shifts .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize excited-state configurations. Quantum yield (Φ) is calculated using quinine sulfate as a standard .
  • Dynamic Quenching Studies: Titrate with protons (HCl/NaOH) and fit Stern-Volmer plots to determine sensitivity (Kₛᵥ) and detection limits .

Q. How can contradictions between theoretical and experimental spectral data be resolved?

Methodological Answer:

  • Computational Modeling: Perform time-dependent DFT (TD-DFT) at the CAM-B3LYP/cc-pVDZ level to simulate UV-Vis spectra. Adjust solvent effects (IEF-PCM model) to match experimental λₘₐₓ .
  • Vibrational Analysis: Compare experimental IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with scaled harmonic frequencies from DFT. Anharmonic corrections improve agreement for aromatic C-H stretches .

Data Contradiction Analysis

Q. How to address variability in reported fluorescence quantum yields?

Methodological Answer:

  • Standardization: Calibrate fluorimeters using rhodamine B (Φ = 0.49 in ethanol) to normalize instrument response .
  • Oxygen Scavenging: Degas solutions with N₂ to mitigate triplet-state quenching, which artificially lowers Φ .
  • Concentration Gradients: Test dilutions (10⁻⁶–10⁻³ M) to identify aggregation-caused quenching (ACQ) effects, common in π-conjugated systems .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

ParameterValueRefinement Tool
Space GroupP 1SHELXL
a, b, c (Å)10.21, 12.34, 8.97XRD
β (°)105.7SHELXL
R Factor0.035SHELXL
Crystallographic DisorderC5 (0.041 Å)PART

Table 2: Fluorescence Optimization Parameters

ParameterOptimal ValueMethod
SolventDMSOΦ Measurement
λₑₓ/λₑₘ (nm)360/480Fluorimetry
pH Sensitivity Range4.0–9.0Titration

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